Pep1-AGL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

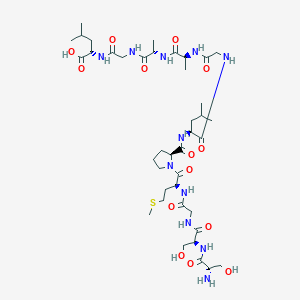

Analog of Pep1-TGL, a peptide containing the /'TGL/' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.

Scientific Research Applications

Inhibition of Plant Peroxidase Activity : Pep1, identified as Protein essential during penetration-1, plays a crucial role in the suppression of plant immune responses by inhibiting plant peroxidases. This inhibition helps fungal pathogens like Ustilago maydis, which causes corn smut, to establish biotrophic interactions with host plants like maize. Pep1 effectively inhibits peroxidase-driven oxidative bursts, thereby suppressing early immune responses of the host plant (Hemetsberger et al., 2012).

Conservation Across Fungal Species : The effector Pep1 is conserved across various smut fungi that infect both dicots and monocots. This conservation suggests that Pep1 plays a fundamental role in the virulence of biotrophic smut fungi and represents a novel strategy for establishing biotrophic interactions (Hemetsberger et al., 2015).

Role in Arabidopsis Defense Responses : In Arabidopsis, PEPR2 is identified as a second receptor for the defense-related Pep peptides, including Pep1. PEPR1 and PEPR2 are required to activate defense responses after Pep treatment. This identifies the significant role of Pep1 in enhancing resistance to pathogens and inducing transcription of defense-related genes in Arabidopsis (Yamaguchi et al., 2010).

Release from Protein Precursors : Pep1 is released from its precursor protein by Ca2+-activated metacaspases upon cell membrane rupture in damaged tissues. This release is crucial for its function as an immune modulator in plant defense against herbivores and pathogens (Hou et al., 2019).

Impact on Disease and Virulence : Misexpression of the opaque-phase-specific gene PEP1 (SAP1) in Candida albicans, which encodes a secreted aspartyl proteinase, has been shown to increase virulence in a mouse model of cutaneous infection. This illustrates the role of PEP1 in phase-specific virulence and pathogenicity (Kvaal et al., 1999).

Regulation of Root Immune Responses in Arabidopsis : Pep1 regulates root immune responses and root growth by affecting reactive oxygen species (ROS) formation in Arabidopsis. This study shows that Pep1-PEPRs signaling pathway is vital in regulating root immune response and growth, demonstrating a crosstalk between Pep1 and ROS signaling (Jing et al., 2020).

Properties

Molecular Formula |

C40H69N11O14S |

|---|---|

Molecular Weight |

960.11 |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.